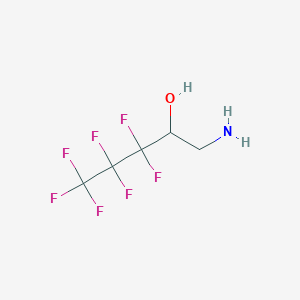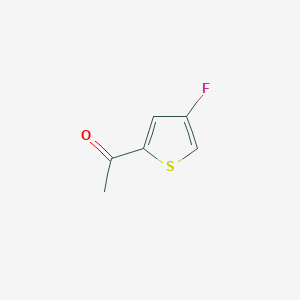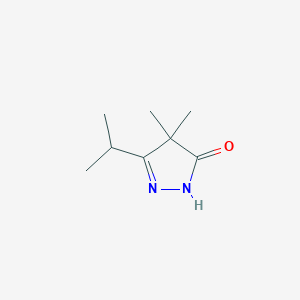![molecular formula C14H14N4O5S B13997586 4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid CAS No. 40266-03-3](/img/structure/B13997586.png)
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidin-2-yl group attached to a sulfamoyl aniline moiety, which is further connected to a butanoic acid backbone. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidin-2-yl Sulfamoyl Aniline Intermediate: This step involves the reaction of pyrimidine with sulfamoyl chloride in the presence of a base to form the pyrimidin-2-yl sulfamoyl intermediate.
Coupling with Aniline: The intermediate is then coupled with aniline under suitable conditions to form the pyrimidin-2-yl sulfamoyl aniline.
Attachment to Butanoic Acid Backbone: The final step involves the reaction of the pyrimidin-2-yl sulfamoyl aniline with a butanoic acid derivative, such as 4-oxobutanoic acid, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid: Contains a tetramethylpiperidinyl group instead of the pyrimidinyl sulfamoyl aniline moiety.
Uniqueness
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid is unique due to the presence of the pyrimidin-2-yl sulfamoyl aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
40266-03-3 |
|---|---|
Molekularformel |
C14H14N4O5S |
Molekulargewicht |
350.35 g/mol |
IUPAC-Name |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C14H14N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-5,8-9H,6-7H2,(H,17,19)(H,20,21)(H,15,16,18) |
InChI-Schlüssel |
YSWMPGMFKSDCDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


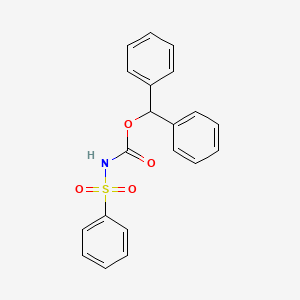
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

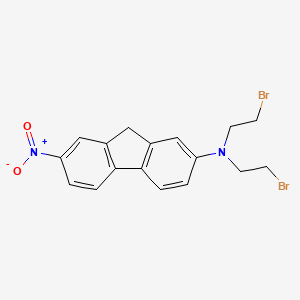
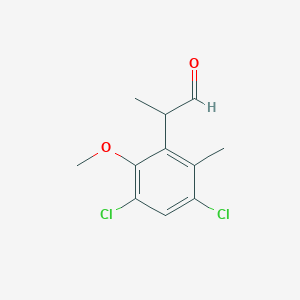
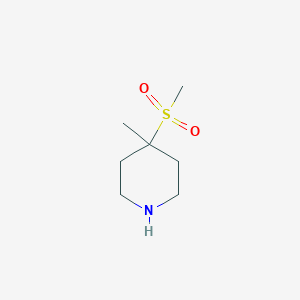
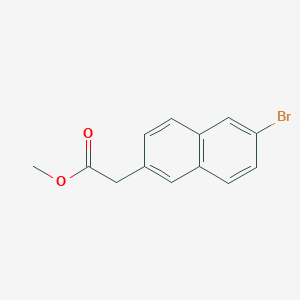
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)

![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)
